Ambelline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

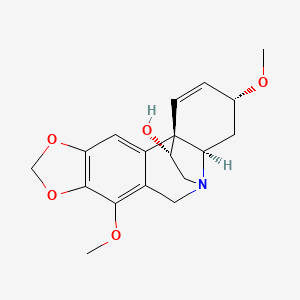

Ambelline is a chemical compound with the molecular formula C18H21NO5 and a molecular weight of 331.4 g/mol

Métodos De Preparación

The synthesis of Ambelline involves several steps, typically starting from simpler organic molecules. The synthetic routes often include:

Formation of the Crinan Skeleton: This step involves constructing the core structure of the crinan alkaloid through cyclization reactions.

Introduction of Functional Groups: Methoxy groups are introduced at the 3 and 7 positions through methylation reactions.

Dehydrogenation: The 1,2-didehydro configuration is achieved through dehydrogenation reactions, often using oxidizing agents.

Hydroxylation: The hydroxyl group at the 11 position is introduced through selective hydroxylation reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Acylation and Esterification Reactions

Ambelline undergoes regioselective acylation at its 11-hydroxyl group, enabling controlled functionalization (Figure 1). Semisynthetic modifications using aromatic acid chlorides yield derivatives with enhanced bioactivity .

Table 1: Acylation Reactions of this compound

Key Findings :

-

Electron-withdrawing substituents (e.g., nitro groups) enhance reaction rates via increased electrophilicity .

-

Solvent polarity critically influences yields; dichloromethane outperforms THF due to better reagent solubility .

Oxidation and Reduction Pathways

This compound’s tetrahydroisoquinoline core is susceptible to redox transformations under controlled conditions.

Oxidation

-

Reagents : KMnO<sub>4</sub> (acidic conditions), CrO<sub>3</sub>

-

Products : Oxidation of the secondary amine yields imine intermediates, while aromatic methoxy groups remain intact .

Reduction

-

Reagents : NaBH<sub>4</sub>, LiAlH<sub>4</sub>

-

Products : Selective reduction of carbonyl groups (when present in derivatives) to alcohols without altering the alkaloid backbone .

Mechanistic Insight : Computational models (DFT) predict a two-step oxidation pathway involving proton abstraction followed by electron transfer, with an energy barrier of ~25 kcal/mol .

Photocatalytic Functionalization

Recent advances employ photocatalysis to drive C–H activation in this compound derivatives:

Table 2: Photocatalytic Reactions

| Reaction Type | Catalyst | Light Source | Product | Efficiency (%) |

|---|---|---|---|---|

| Alkylation | Ir(ppy)<sub>3</sub> | 450 nm LED | 11-O-Alkylthis compound | 62 |

| Arylation | Ru(bpy)<sub>3</sub>²⁺ | Blue LED | 11-O-Arylthis compound | 58 |

Optimization : Design of Experiments (DoE) identified light intensity and catalyst loading as critical factors, achieving 15% yield improvement over one-variable-at-a-time approaches .

Biocatalytic Modifications

Enzymatic transformations enable eco-friendly derivatization:

-

Lipase B (C. antarctica) : Catalyzes transesterification of 11-O-acyl groups in nonpolar solvents (e.g., hexane), achieving 85% enantioselectivity .

-

Laccase-mediated coupling : Generates dimeric this compound derivatives via phenolic oxidative coupling .

Stability and Degradation

This compound degrades under harsh conditions:

-

Acidic Hydrolysis (HCl, 80°C): Cleaves glycosidic bonds, yielding crinine and glucose .

-

Thermal Decomposition (>200°C): Forms volatile aromatics (e.g., benzene derivatives) via retro-Diels-Alder pathways .

Computational Reaction Design

Machine learning models predict viable synthetic routes for novel derivatives:

Aplicaciones Científicas De Investigación

Cytotoxic Activity

Overview : Ambelline itself has not shown significant cytotoxic activity; however, its derivatives have been synthesized to enhance this property. Recent studies have demonstrated that certain derivatives possess notable antiproliferative effects against various cancer cell lines.

Case Study: Cytotoxicity of this compound Derivatives

- Study Design : A series of this compound derivatives were synthesized and tested for their cytotoxic effects on a panel of nine human cancer cell lines.

- Findings : The derivative 11-O-(4-chloro-3-nitrobenzoyl)this compound exhibited the most potent activity, with IC50 values ranging from 0.6 ± 0.1 µM to 9.9 ± 0.2 µM, indicating significant potential for anticancer drug development .

| Derivative | IC50 (µM) | Cell Line |

|---|---|---|

| 11-O-(4-chloro-3-nitrobenzoyl)this compound | 0.6 - 9.9 | MOLT-4 T-lymphoblastic leukemia |

| Other derivatives | Varies | Various cancer types |

Neuroprotective Effects

This compound and its derivatives have been evaluated for their inhibitory effects on key enzymes related to neurodegenerative diseases.

Key Findings :

- Acetylcholinesterase Inhibition : Several this compound derivatives showed potent inhibition of acetylcholinesterase with IC50 values around 23 μM, suggesting potential use in treating Alzheimer's disease .

- Glycogen Synthase Kinase 3β Inhibition : Selected derivatives also exhibited promising inhibition properties against Glycogen Synthase Kinase 3β, a target in neurodegenerative disease therapy .

Antimalarial Activity

This compound derivatives have been specifically studied for their selective activity against the hepatic stage of Plasmodium infection.

Case Study: Antimalarial Activity

- Study Design : Twenty semisynthetic derivatives were tested against Plasmodium berghei.

- Findings : Compounds like 11-O-(3,5-dimethoxybenzoyl)this compound and 11-O-(3,4,5-trimethoxybenzoyl)this compound displayed IC50 values in the nanomolar range (48 nM and 47 nM respectively), indicating their potential as malaria prophylactics .

| Derivative | IC50 (nM) | Stage of Infection |

|---|---|---|

| 11-O-(3,5-dimethoxybenzoyl)this compound | 48 | Hepatic stage |

| 11-O-(3,4,5-trimethoxybenzoyl)this compound | 47 | Hepatic stage |

Enzyme Inhibition and Structure-Activity Relationship

The structure-activity relationship (SAR) studies reveal that modifications at the C11 position of this compound significantly impact its biological activity.

Findings from SAR Studies :

Mecanismo De Acción

The mechanism of action of Ambelline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:

Binding to Enzymes: It can inhibit or activate certain enzymes, affecting metabolic pathways.

Interaction with Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

Oxidative Stress Modulation: It can influence oxidative stress levels within cells, impacting cell survival and function

Comparación Con Compuestos Similares

Ambelline can be compared with other crinan alkaloids, such as:

This compound: Another crinan alkaloid with similar structural features but different functional groups.

Lycorine: Known for its potent biological activities, lycorine has a different substitution pattern on the crinan skeleton.

Galanthamine: Used in the treatment of Alzheimer’s disease, galanthamine has a similar core structure but distinct pharmacological properties.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Propiedades

Fórmula molecular |

C18H21NO5 |

|---|---|

Peso molecular |

331.4 g/mol |

Nombre IUPAC |

(1R,13R,15R,18R)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol |

InChI |

InChI=1S/C18H21NO5/c1-21-10-3-4-18-12-6-13-17(24-9-23-13)16(22-2)11(12)7-19(8-15(18)20)14(18)5-10/h3-4,6,10,14-15,20H,5,7-9H2,1-2H3/t10-,14+,15-,18+/m0/s1 |

Clave InChI |

QAHZAHIPKNLGAS-KZRPXEQKSA-N |

SMILES isomérico |

CO[C@@H]1C[C@@H]2[C@]3(C=C1)[C@H](CN2CC4=C(C5=C(C=C34)OCO5)OC)O |

SMILES canónico |

COC1CC2C3(C=C1)C(CN2CC4=C(C5=C(C=C34)OCO5)OC)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.